REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)(=O)[CH3:2].[CH3:12][NH2:13].[BH4-].[Na+].[OH-].[NH4+]>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:12][NH:13][CH:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)[CH3:2] |f:2.3,4.5,7.8.9.10.11|
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Name
|
|
Quantity
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5.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
20.5 mL
|
Type
|
reactant
|
Smiles
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CN
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5.6 mL
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Type
|
catalyst
|
Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
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Control Type
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AMBIENT
|
Type
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CUSTOM
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Details
|
The mixture was stirred overnight at RT
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the reaction was stirred at RT for 2 h
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Duration
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2 h
|
Type
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STIRRING
|
Details
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the reaction was stirred at RT for 1 h30
|
Type
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FILTRATION
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Details
|
It was then filtered through a pad of celite which
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Type
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WASH
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Details
|
was washed 3 times with EtOAc
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Type
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ADDITION
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Details
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The filtrate was poured in a separatory funnel
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Type
|
WASH
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Details
|
the organic phase was washed with a saturated solution of NaHCO3 and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |